Necrostatin 2 S enantiomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

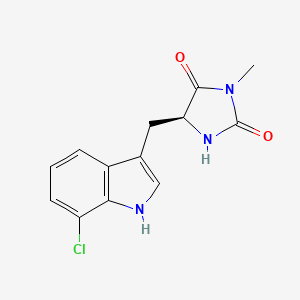

Necrostatin 2 S enantiomer is a specific form of Necrostatin 2, a potent inhibitor of necroptosis, a regulated form of cell death that resembles necrosis. This compound acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway .

Mechanism of Action

Target of Action

The primary target of Necrostatin 2 S enantiomer is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a form of regulated non-apoptotic cell death .

Mode of Action

This compound acts as a potent inhibitor of necroptosis by inhibiting RIPK1 . It prevents the formation of the necrosome complex and the execution of the necroptotic program . This interaction with RIPK1 results in the stabilization of the inactive conformation of RIPK1 .

Biochemical Pathways

Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) are key components in the necroptosis signaling pathway . This compound, by inhibiting RIPK1, affects this pathway and its downstream effects.

Pharmacokinetics

It is soluble in dmso , which could impact its bioavailability. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of RIPK1 by this compound prevents the execution of the necroptotic program . This results in the prevention of cell swelling, plasma membrane rupture, and the release of cellular contents, which are characteristic features of necroptosis .

Action Environment

It is known that the compound is stable for up to 3 years in powder form at -20°c and for 1 year in solvent at -80°c

Biochemical Analysis

Biochemical Properties

Necrostatin 2 S enantiomer interacts with RIPK1, a key enzyme in the necroptosis pathway . It inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a critical step in the execution of necroptosis .

Cellular Effects

This compound has been shown to inhibit necroptosis in various cell types . By inhibiting RIPK1, it prevents the activation of downstream signaling pathways involved in necroptosis, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of RIPK1 . This inhibition prevents the phosphorylation and oligomerization of MLKL, thereby blocking the execution of necroptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models have been demonstrated in studies involving ischemic stroke

Metabolic Pathways

Given its role as a RIPK1 inhibitor, it likely interacts with enzymes and cofactors involved in the necroptosis pathway .

Transport and Distribution

Given its role in inhibiting necroptosis, it likely interacts with intracellular signaling molecules and may be localized to areas of the cell where these signaling pathways are active .

Subcellular Localization

Given its role in inhibiting necroptosis, it is likely localized to areas of the cell where RIPK1 and other proteins involved in necroptosis are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Necrostatin 2 S enantiomer involves several steps, starting from commercially available starting materials. The key steps include the formation of the indole ring and the subsequent introduction of the thiohydantoin moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Necrostatin 2 S enantiomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Necrostatin 2 S enantiomer has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study necroptosis and related pathways.

Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and cell death.

Medicine: Explored for its potential therapeutic applications in conditions involving necroptosis, such as ischemic stroke and neurodegenerative diseases.

Industry: Utilized in the development of new drugs targeting necroptosis pathways

Comparison with Similar Compounds

Similar Compounds

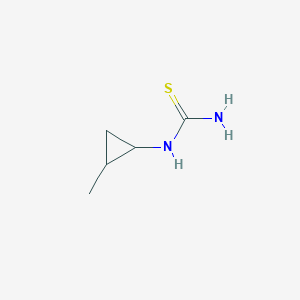

Necrostatin 1: Another potent inhibitor of necroptosis, but with a different mechanism of action.

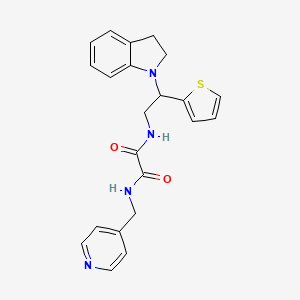

Necrostatin 3: Targets the same pathway but through distinct mechanisms.

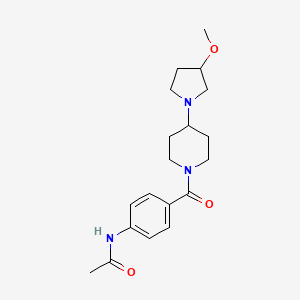

Necrostatin 5: Also inhibits RIPK1 but differs in its binding and inhibitory properties

Uniqueness

Necrostatin 2 S enantiomer is unique due to its specific stereochemistry, which contributes to its selective inhibition of RIPK1 without targeting other pathways. This specificity makes it a valuable tool in studying necroptosis and developing targeted therapies .

Properties

IUPAC Name |

(5S)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)

![N-(4-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2717115.png)

![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)

![4-oxo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide](/img/structure/B2717122.png)